molecular formula C15H16Cl2N4O B8330914 N-[1-(1H-pyrrolo[2,3-c]pyridin-2-yl)ethyl]nicotinamide dihydrochloride

N-[1-(1H-pyrrolo[2,3-c]pyridin-2-yl)ethyl]nicotinamide dihydrochloride

Cat. No. B8330914
M. Wt: 339.2 g/mol
InChI Key: IVKPSFXYSDIZHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1H-pyrrolo[2,3-c]pyridin-2-yl)ethyl]nicotinamide dihydrochloride is a useful research compound. Its molecular formula is C15H16Cl2N4O and its molecular weight is 339.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[1-(1H-pyrrolo[2,3-c]pyridin-2-yl)ethyl]nicotinamide dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(1H-pyrrolo[2,3-c]pyridin-2-yl)ethyl]nicotinamide dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-[1-(1H-pyrrolo[2,3-c]pyridin-2-yl)ethyl]nicotinamide dihydrochloride

Molecular Formula

C15H16Cl2N4O

Molecular Weight

339.2 g/mol

IUPAC Name

N-[1-(1H-pyrrolo[2,3-c]pyridin-2-yl)ethyl]pyridine-3-carboxamide;dihydrochloride

InChI

InChI=1S/C15H14N4O.2ClH/c1-10(18-15(20)12-3-2-5-16-8-12)13-7-11-4-6-17-9-14(11)19-13;;/h2-10,19H,1H3,(H,18,20);2*1H

InChI Key

IVKPSFXYSDIZHW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(N1)C=NC=C2)NC(=O)C3=CN=CC=C3.Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-(1H-pyrrolo[2,3-c]pyridin-2-yl)ethylamine dihydrochloride (Example 75) (74 mg, 0.32 mmol), nicotinic acid (41 mg, 0.33 mmol), diisopropylethylamine (0.28 mL, 0.38 mmol), EDCI (73 mg, 0.38 mmol) and dimethylaminopyridine (catalytic amount) in methylene chloride (2.8 mL) was stirred under a nitrogen atmosphere overnight (18 h). The reaction mixture was diluted with EtOAc and extracted with 1 N HCl. The acidic extracts were washed with EtOAc, and then made basic with 15% NaOH. The aqueous layer was extracted with CH2Cl2 (3×). The combined extracts were dried over Na2SO4. Filtration and concentration gave a crude yellow oil. Initial purification by Biotage chromatography (KP-NH silica) provided an impure product. The mixture was dissolved in EtOH and 2.0 M HCl in Et2O (0.34 mL) was added. The mixture was concentrated and then crystallized from acetone/methanol (9:1) to provide N-[1-(1H-pyrrolo[2,3-c]pyridin-2-yl)ethyl]nicotinamide dihydrochloride (12 mg, 11%) as a light yellow solid: 1H NMR (300 MHz, CD3OD) δ3.64 (3H, d, J=7.1 Hz), 5.65 (1H, q, J=7.0 Hz), 6.98 (1H, s), 8.03-8.20 (3H, m), 8.94-9.02 (3H, m), 9.34 (1H, s); ESI MS m/z 267 [C15H14N4O+H]+; HPLC (Method A) >99% (AUC), tR=9.19 min.
Quantity
74 mg
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reactant
Reaction Step One
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41 mg
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reactant
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0.28 mL
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reactant
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73 mg
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reactant
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2.8 mL
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solvent
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0 (± 1) mol
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reactant
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0.34 mL
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solvent
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0 (± 1) mol
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solvent
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